molecular formula C13H15ClF2O B1328089 7-Chloro-1-(3,4-difluorophenyl)-1-oxoheptane CAS No. 898761-57-4

7-Chloro-1-(3,4-difluorophenyl)-1-oxoheptane

Cat. No.: B1328089
CAS No.: 898761-57-4
M. Wt: 260.71 g/mol
InChI Key: LSSAYBFWEFYREX-UHFFFAOYSA-N
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Description

7-Chloro-1-(3,4-difluorophenyl)-1-oxoheptane is a useful research compound. Its molecular formula is C13H15ClF2O and its molecular weight is 260.71 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Chemical Reactivity Studies :

    • A study by Satheeshkumar et al. (2017) focused on synthesizing similar compounds and analyzing their molecular structure and chemical reactivity using quantum chemical methods. This research contributes to understanding the chemical behavior of such compounds.
  • Enzymatic Process Development for Chiral Intermediates :

    • Guo et al. (2017) developed an enzymatic process for transforming a related compound into a chiral alcohol, which is vital for synthesizing Ticagrelor, an acute coronary syndrome treatment. This work, detailed in their paper, showcases the application of 7-Chloro-1-(3,4-difluorophenyl)-1-oxoheptane derivatives in medicinal chemistry (Guo et al., 2017).
  • Catalytic Hydrogenolysis Investigations :

    • The research by Isogai et al. (1986) explored the catalytic hydrogenolysis of similar fluorine-containing compounds. Their findings contribute to a deeper understanding of the reactions involving such chemicals (Isogai et al., 1986).
  • Investigations in Organic Synthesis :

    • Jenneskens et al. (1986) investigated the flash vacuum thermolysis of related chloro compounds. This type of research is critical for understanding the thermal behavior of organic compounds (Jenneskens et al., 1986).
  • Quantum Chemical Calculations on Molecular Properties :

    • Heiss et al. (2007) conducted a study involving quantum chemical calculations to understand the molecular properties of fluorine and chlorine-containing compounds, which contributes to the comprehension of the electronic properties of such molecules (Heiss et al., 2007).
  • Synthetic Methodologies for Pharmaceutically Relevant Compounds :

    • The synthesis of Ethyl 7-Chloro-2-oxoheptylate by Xin-zhi (2006), an intermediate in cilastatin production, highlights the importance of this compound in pharmaceutical synthesis (Xin-zhi, 2006).
  • Exploration of Fluorinated Compounds in Organic Chemistry :

    • Nakamura and Uneyama (2007) explored the synthesis of fluorinated styrenes, demonstrating the broader utility of fluorinated compounds in organic synthesis (Nakamura & Uneyama, 2007).

Properties

IUPAC Name

7-chloro-1-(3,4-difluorophenyl)heptan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClF2O/c14-8-4-2-1-3-5-13(17)10-6-7-11(15)12(16)9-10/h6-7,9H,1-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSSAYBFWEFYREX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)CCCCCCCl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70645169
Record name 7-Chloro-1-(3,4-difluorophenyl)heptan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898761-57-4
Record name 7-Chloro-1-(3,4-difluorophenyl)heptan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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